Adinazolam mesylate

Übersicht

Beschreibung

Adinazolammesylat ist ein Benzodiazepinderivat, das zur Klasse der Triazolobenzodiazepine gehört. Es besitzt anxiolytische, antikonvulsive, sedative und antidepressive Eigenschaften. Adinazolammesylat wurde entwickelt, um die antidepressiven Wirkungen von Alprazolam zu verstärken. Es wurde von der FDA nie für die klinische Anwendung zugelassen .

Vorbereitungsmethoden

Adinazolammesylat kann durch Reaktion von Benzodiazepinvorläufern synthetisiert werden. Ein synthetischer Weg beginnt mit 7-Chlor-2-hydrazinyl-5-phenyl-3H-benzo[e][1,4]diazepin. Der Prozess beinhaltet die Bildung von N-Phthalimidoyl-β-Alanin in situ aus β-Alanin mit Phthalsäureanhydrid. Die Lösung wird dann abgekühlt und mit Carbonyldiimidazol behandelt

Analyse Chemischer Reaktionen

Adinazolammesylat unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Dimethylaminogruppe ist labil für den oxidativen Abbau, was zum Verlust einer Methylgruppe führt und N-Desmethyladinazolam bildet.

Substitution: Der Stickstoff an der 4-Position kann protoniert und hydratisiert werden, was zur Öffnung des Diazepinrings führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel zur Demethylierung und saure Bedingungen zur Protonierung. Zu den Hauptprodukten, die gebildet werden, gehören N-Desmethyladinazolam und Estazolam .

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Adinazolam mesylate was primarily developed as an antidepressant. Several clinical trials have demonstrated its efficacy in treating major depressive disorder (MDD).

- Efficacy in Clinical Trials : A randomized, double-blind study involving 80 inpatients with major depression showed that adinazolam was significantly more effective than placebo across various efficacy measures, including the Hamilton Rating Scale for Depression (HAM-D) . In this study, 63% of participants on adinazolam completed the treatment compared to 38% on placebo, indicating better tolerability and effectiveness .

- Mechanism of Action : The antidepressant effect is believed to be mediated through its action on benzodiazepine receptors and its metabolite, N-desmethyladinazolam (NDMAD), which is more potent than the parent compound . Adinazolam has been shown to decrease stress-induced plasma corticosteroid levels in animal models, suggesting a potential mechanism related to stress response modulation .

Anxiolytic Effects

Adinazolam also exhibits significant anxiolytic properties.

- Clinical Findings : In studies assessing anxiety disorders, adinazolam was found to reduce anxiety symptoms effectively without the severe side effects typically associated with traditional benzodiazepines . Its anxiolytic effects were noted alongside improvements in sleep disturbances and overall mood .

Anticonvulsant Activity

Research has indicated that adinazolam possesses anticonvulsant properties.

- Animal Studies : In rodent models, adinazolam demonstrated effectiveness in suppressing seizures and reducing anxiety-related behaviors . This suggests potential utility in treating epilepsy or seizure disorders.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of adinazolam is crucial for optimizing its therapeutic use.

- Bioavailability : Adinazolam has an estimated bioavailability of 40%, with significant first-pass metabolism occurring in the intestines and liver . After oral administration, it is rapidly converted to NDMAD, which is primarily responsible for its psychoactive effects.

- Elimination : The compound is eliminated mainly through renal pathways, with a half-life of approximately 2.9 hours . This rapid metabolism necessitates careful dosing regimens to maintain therapeutic levels.

Side Effects and Safety Profile

While generally well-tolerated, adinazolam is not without side effects.

- Common Side Effects : Mild sedation, drowsiness, and cognitive impairment were frequently reported among participants in clinical trials . Serious adverse effects were rare but included a case of seizure during rapid tapering from high doses .

Case Studies and Clinical Insights

Several case studies have highlighted both the benefits and challenges associated with adinazolam use.

- Case Reports : One report documented the transition to mania in individuals with bipolar disorder receiving adinazolam, emphasizing the need for careful monitoring in susceptible populations . Conversely, other studies have noted significant improvements in depressive symptoms without severe adverse effects .

Data Summary Table

| Application | Efficacy Level | Common Side Effects | Notable Findings |

|---|---|---|---|

| Antidepressant | High | Sedation, cognitive impairment | Superior to placebo in multiple clinical trials |

| Anxiolytic | Moderate | Drowsiness | Effective for anxiety without severe side effects |

| Anticonvulsant | Moderate | Mild sedation | Effective in rodent models for seizure suppression |

Wirkmechanismus

Adinazolam mesylate binds to peripheral-type benzodiazepine receptors, which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal following stimulation of the reticular pathways . Its major active metabolite, N-desmethyladinazolam, is significantly more potent at the benzodiazepine receptor .

Vergleich Mit ähnlichen Verbindungen

Adinazolammesylat ähnelt anderen Triazolobenzodiazepinen wie Alprazolam und Estazolam. Es ist einzigartig in seiner höheren Affinität zu GABA-Rezeptoren und seinen starken anxiolytischen und antidepressiven Eigenschaften . Ähnliche Verbindungen umfassen:

Alprazolam: Wird häufig bei Angst- und Panikstörungen eingesetzt.

Estazolam: Wird hauptsächlich zur Behandlung von Schlaflosigkeit eingesetzt.

N-Desmethyladinazolam: Der Hauptmetabolit von Adinazolammesylat.

Biologische Aktivität

Adinazolam mesylate, a triazolobenzodiazepine, has garnered attention for its anxiolytic and antidepressant properties. This article delves into its biological activity, pharmacokinetics, and pharmacodynamics, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its molecular formula and a molecular weight of approximately 447.94 g/mol.

- Mechanism of Action : It functions primarily as a benzodiazepine agonist, with a notable effect through its active metabolite, N-desmethyladinazolam (NDMAD), which exhibits stronger psychoactive effects than the parent compound .

Pharmacokinetics

Adinazolam is rapidly absorbed and metabolized in the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Volume of distribution (L) | 106 |

| Elimination half-life (h) | 2.9 |

| Clearance (mL/min) | 444 |

After oral administration, adinazolam is almost completely converted to NDMAD, which is responsible for much of its therapeutic effects . The metabolism is primarily mediated by the CYP3A4 isoenzyme in the liver .

Pharmacodynamics

Adinazolam and NDMAD exhibit binding affinities for benzodiazepine receptors, with moderate affinity levels measured at nM for adinazolam and nM for NDMAD . The compound has been shown to:

- Exhibit Anticonvulsant Properties : Effective in rodent models, it reduces stress-induced plasma corticosteroid levels, indicating anxiolytic activity .

- Demonstrate Antidepressant Effects : Clinical studies have shown mixed results in humans regarding its effectiveness as an antidepressant, although animal models suggest positive outcomes .

Case Studies and Clinical Trials

-

Panic Disorder Treatment :

- In a flexible-dose study involving this compound sustained release tablets, doses ranged from 30 mg/day to 120 mg/day. Plasma concentrations of adinazolam and NDMAD were correlated with therapeutic effects, indicating that NDMAD significantly contributes to treatment efficacy .

- A notable finding was an inverted U-shaped concentration-response curve, suggesting optimal dosing levels for therapeutic effectiveness .

- Antidepressant Efficacy :

Eigenschaften

CAS-Nummer |

57938-82-6 |

|---|---|

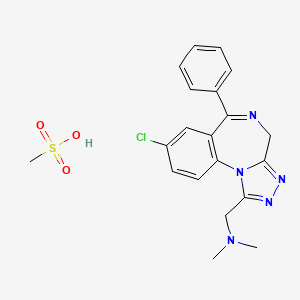

Molekularformel |

C20H22ClN5O3S |

Molekulargewicht |

447.9 g/mol |

IUPAC-Name |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid |

InChI |

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

FENBITQPWFCMEB-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Kanonische SMILES |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

57938-82-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adinazolam Mesylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.